molecular formula C16H11F4NO9S B12406061 MDTF (free acid)

MDTF (free acid)

Cat. No.: B12406061
M. Wt: 469.3 g/mol
InChI Key: RZUJIAQPELABGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

MDTF (free acid) is synthesized through a series of chemical reactions involving the substitution of a cyclohexyl ring and the incorporation of a maleimide group. The process typically involves the use of organic solvents and reagents under controlled temperature and pressure conditions .

Industrial Production Methods

In industrial settings, the production of MDTF (free acid) follows a similar synthetic route but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems to control reaction parameters and ensure consistency .

Chemical Reactions Analysis

Types of Reactions

MDTF (free acid) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with MDTF (free acid) include organic solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions. Conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from reactions involving MDTF (free acid) are typically modified linkers with enhanced stability and hydrophilicity. These products are used in the synthesis of more effective ADCs .

Scientific Research Applications

MDTF (free acid) has a wide range of applications in scientific research, including:

    Chemistry: Used as a linker in the synthesis of complex molecules and materials.

    Biology: Employed in the development of targeted therapies and diagnostic tools.

    Medicine: Integral in the creation of ADCs for cancer treatment, improving the specificity and efficacy of these therapies.

    Industry: Utilized in the production of advanced materials and pharmaceuticals

Mechanism of Action

MDTF (free acid) exerts its effects by acting as a stable linker in ADCs. It connects the antibody to the drug, ensuring that the drug is delivered specifically to the target cells. The molecular targets and pathways involved include the binding of the antibody to cancer cell antigens and the subsequent internalization and release of the drug within the cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of MDTF (free acid)

MDTF (free acid) stands out due to its enhanced hydrophilicity and stability, making it a preferred choice for ADCs that require prolonged stability and targeted delivery. Its unique properties ensure that the drug remains attached to the antibody until it reaches the target cells, reducing off-target effects and improving therapeutic outcomes .

Properties

Molecular Formula

C16H11F4NO9S

Molecular Weight

469.3 g/mol

IUPAC Name

4-[2-[(2,5-dioxopyrrol-1-yl)methyl]-1,3-dioxane-5-carbonyl]oxy-2,3,5,6-tetrafluorobenzenesulfonic acid

InChI

InChI=1S/C16H11F4NO9S/c17-10-12(19)15(31(25,26)27)13(20)11(18)14(10)30-16(24)6-4-28-9(29-5-6)3-21-7(22)1-2-8(21)23/h1-2,6,9H,3-5H2,(H,25,26,27)

InChI Key

RZUJIAQPELABGL-UHFFFAOYSA-N

Canonical SMILES

C1C(COC(O1)CN2C(=O)C=CC2=O)C(=O)OC3=C(C(=C(C(=C3F)F)S(=O)(=O)O)F)F

Origin of Product

United States

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